molecular formula C15H16ClNO3S B272265 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide

4-chloro-3-methoxy-N-phenethylbenzenesulfonamide

Cat. No. B272265
M. Wt: 325.8 g/mol
InChI Key: VMNFJCPSBHZHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methoxy-N-phenethylbenzenesulfonamide, also known as CPB, is a chemical compound that has gained interest in scientific research due to its potential biological and physiological effects. This compound belongs to the class of sulfonamides and has been synthesized using various methods. CPB has been found to exhibit a range of activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of inflammatory cytokines and the activation of apoptotic pathways in cancer cells. 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has also been found to interact with ion channels, leading to its analgesic effects.
Biochemical and Physiological Effects:
4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In animal models, 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has also been found to have a low toxicity profile, making it a potential candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide is its low toxicity profile, which makes it a potential candidate for further research. However, 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has been found to have low solubility in water, which can make it difficult to administer in animal models. 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide also requires further research to determine its optimal dosage and potential side effects.

Future Directions

There are several future directions for 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide research. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide in cancer treatment. Another area of interest is its potential as an anti-inflammatory and analgesic agent. 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide could be further studied for its potential use in treating chronic pain and inflammatory disorders. Finally, further research is needed to determine the potential side effects of 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide and its long-term effects on animal models.
In conclusion, 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide, or 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide, is a chemical compound that has gained interest in scientific research due to its potential biological and physiological effects. 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and antitumor effects. Further research is needed to determine the optimal dosage, administration, and potential side effects of 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide.

Synthesis Methods

4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has been synthesized using various methods, including the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with phenethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with N-phenethyl-1,2-ethylenediamine in the presence of a base. Both methods have been reported to yield 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide with high purity.

Scientific Research Applications

4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has been the subject of various scientific research studies due to its potential biological and physiological effects. One of the main areas of research has been its anti-inflammatory and analgesic properties. Studies have shown that 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide can inhibit the production of inflammatory cytokines and reduce pain in animal models. 4-chloro-3-methoxy-N-phenethylbenzenesulfonamide has also been found to exhibit antitumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.

properties

Product Name

4-chloro-3-methoxy-N-phenethylbenzenesulfonamide

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

4-chloro-3-methoxy-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3

InChI Key

VMNFJCPSBHZHNU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)Cl

Origin of Product

United States

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